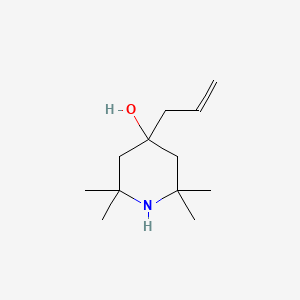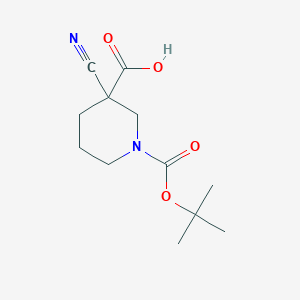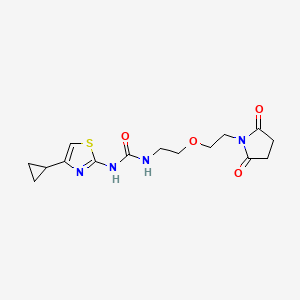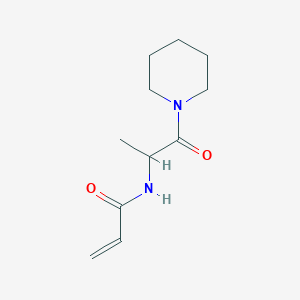![molecular formula C18H21N5O4S B2497576 N-(3,4-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1040652-40-1](/img/structure/B2497576.png)
N-(3,4-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazolo[4,3-b]pyridazines are heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. They are part of the broader class of triazoles and pyridazines, known for their biological and chemical utility. The compound belongs to this class, featuring both triazolo and pyridazine moieties, suggesting potential for significant biological activity.
Synthesis Analysis
The synthesis of triazolo[4,3-b]pyridazine derivatives involves multi-step reactions, starting from readily available precursors. For instance, Karpina et al. (2019) describe a method for synthesizing 1,2,4-triazolo[4,3-a]pyridine derivatives, highlighting a general scheme that could be adapted for our compound, involving amidoximes and hydrazinolysis followed by ester formation and hydrolysis into the desired products (Karpina et al., 2019).
Molecular Structure Analysis
Detailed structural analysis, including X-ray crystallography and spectroscopic methods like NMR and IR, is crucial for confirming the molecular structure of synthesized compounds. Sallam et al. (2021) conducted such analyses for a pyridazine analog, providing a precedent for rigorous structural elucidation of triazolo[4,3-b]pyridazine derivatives (Sallam et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of triazolo[4,3-b]pyridazine derivatives often involves interactions with nucleophiles and electrophiles, influenced by the presence of functional groups on the triazole and pyridazine rings. These reactions can lead to the formation of new derivatives with varied biological activities. The work by Mamta et al. (2019) on the synthesis and bioevaluation of related compounds showcases the potential for diverse chemical modifications and their impact on biological activity (Mamta et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Shakir, Ali, and Hussain (2017) describes the synthesis of similar compounds with antioxidant abilities. They focused on the creation of new derivatives of fused 1,2,4-triazole-thiadiazine, showcasing significant antioxidant potential in assays, surpassing even ascorbic acid in effectiveness in some cases (Shakir, Ali, & Hussain, 2017).
Biological Assessment and Anticancer Activity
Karpina et al. (2019) developed novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, analyzing their pharmacological activities. They found a diverse set of synthesized analogs exhibiting interesting biological properties, including potential anticancer effects (Karpina et al., 2019).
Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including triazolopyridine, and conducted in vitro screenings for antimicrobial and antioxidant activities. Their results suggested moderate to good biological activities of these compounds (Flefel et al., 2018).
Another study by Samanta et al. (2019) developed N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives through Rhodium-catalyzed C-H amidation, suggesting a potential route for synthesizing similar compounds with relevant biological activities (Samanta et al., 2019).
Antioxidant and Antimicrobial Properties
Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which demonstrated moderate to significant radical scavenging activity. This study suggests the potential of such compounds in developing new biologically active compounds (Ahmad et al., 2012).
Riyadh et al. (2013) synthesized and evaluated some novel antipyrine-based heterocycles, incorporating triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives for anticancer and antimicrobial activities, indicating the therapeutic potential of these compounds (Riyadh et al., 2013).
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-11(2)28-17-8-7-15-20-22(18(25)23(15)21-17)10-16(24)19-12-5-6-13(26-3)14(9-12)27-4/h5-9,11H,10H2,1-4H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAZTFIONMAGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

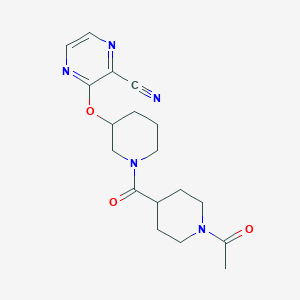
![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)
![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)
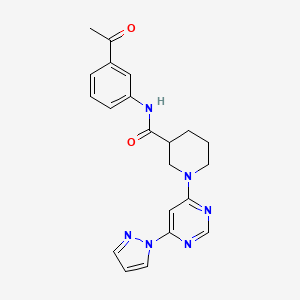
![Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2497500.png)

![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)
